![molecular formula C7H8ClN3O2 B1472092 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid CAS No. 1710471-66-1](/img/structure/B1472092.png)
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid
Overview
Description
“2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid” is a versatile chemical compound used in various scientific studies. It demonstrates immense potential in medicinal chemistry, enabling the development of novel drugs and therapies. The molecular formula of this compound is C8H10ClN3O2 .
Molecular Structure Analysis
The molecular weight of “2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid” is 215.64 . The SMILES notation for this compound is CN(CC(O)=O)CC1=C(Cl)N=CC=N1 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid” are not available, it’s worth noting that similar compounds often participate in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Scientific Research Applications
Anticancer Drug Design
The compound is part of the pyrazine family, which has been used in the design of anticancer drugs . More specifically, the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer. Pyrazine-based small molecules have been designed and synthesized to inhibit this protein .
Protein Tyrosine Phosphatases Pathway
The compound could be used in research related to the Protein Tyrosine Phosphatases (PTPs) pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism .
Synthesis of Novel Compounds
The compound could be used as a starting point for the synthesis of novel compounds. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include a pyrazine ring, have exhibited various biological activities, including antimicrobial activity .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory activity .
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activity .
Antifungal Activity
Pyrrolopyrazine derivatives have shown antifungal activity .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition .
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHPWBVHUERSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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